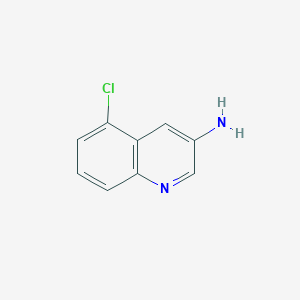

5-Chloroquinolin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloroquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLDFEWZQNFPBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)N)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloroquinolin-3-amine: Properties, Synthesis, and Applications

Executive Summary: 5-Chloroquinolin-3-amine is a halogenated aminoquinoline derivative that serves as a pivotal building block in synthetic organic and medicinal chemistry. Its unique structural arrangement, featuring a nucleophilic amino group and a reactive chloro-substituted quinoline core, makes it a versatile precursor for the development of a wide range of heterocyclic compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity profile, and significant applications, particularly in the field of drug discovery, offering valuable insights for researchers and professionals in chemical and pharmaceutical sciences.

Introduction

The quinoline scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds with significant biological activities.[1] Its derivatives are integral to the development of therapeutic agents, spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications.[1][2] Within this important class of compounds, this compound emerges as a key synthetic intermediate. The strategic placement of the chloro and amino functionalities on the quinoline ring system allows for selective chemical modifications, enabling the construction of complex molecular architectures and the exploration of new chemical space for drug discovery. This document serves as a technical resource, consolidating critical data on its structure, properties, synthesis, and utility for professionals engaged in pharmaceutical research and development.

Structural Elucidation and Physicochemical Profile

The molecular identity and characteristics of this compound are fundamental to its application in controlled chemical synthesis.

2.1. Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 1416437-91-6

2.2. Physicochemical Properties

A summary of the key physicochemical data is presented in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Reference |

| Molecular Weight | 178.62 g/mol | [3][4][5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like DMSO and methanol. | |

| pKa | Not available | |

| XLogP3 | 2.6 | [3] |

2.3. Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While a comprehensive public dataset is limited, representative spectral data is crucial for researchers synthesizing or utilizing this compound.

| Technique | Key Features | Reference |

| ¹H NMR | Spectra available for confirmation of proton environments. | [6] |

| ¹³C NMR | Spectra available for confirmation of carbon skeleton. | [7] |

| Mass Spectrometry | Expected [M+H]⁺ at m/z ≈ 179.0374 | |

| IR Spectroscopy | Characteristic peaks for N-H (amine) and C-Cl stretching. |

Synthesis and Purification

The synthesis of this compound is not widely detailed in standard literature, suggesting it is often prepared as an intermediate within a larger synthetic sequence. However, analogous syntheses of substituted quinolines, such as the Doebner-von Miller reaction or Friedländer annulation, provide a logical framework for its preparation. A plausible synthetic approach would involve the cyclization of an appropriately substituted aniline derivative.

3.1. Conceptual Synthetic Pathway: Modified Friedländer Synthesis

The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis. A potential route to this compound could start from 2-amino-6-chlorobenzaldehyde and a suitable C2 synthon that introduces the 3-amino group.

3.2. Detailed Experimental Protocol (Hypothetical, based on related procedures)

This protocol is illustrative and based on general methods for quinoline synthesis. Researchers should adapt and optimize conditions based on laboratory findings.

-

Reaction Setup: To a solution of 2-amino-6-chlorobenzonitrile (1.0 eq) in anhydrous THF, add a solution of vinylmagnesium bromide (2.2 eq) dropwise at 0 °C under an inert nitrogen atmosphere.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the desired this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and HPLC analysis.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups. The 3-amino group is a potent nucleophile, while the 5-chloro group is susceptible to nucleophilic aromatic substitution or can participate in metal-catalyzed cross-coupling reactions.

4.1. Reactivity of the Amino Group

The primary amine at the C3 position readily undergoes acylation, sulfonylation, and alkylation reactions. It can also serve as a nucleophile in condensation reactions to form Schiff bases or be used in the construction of fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines.[1]

4.2. Reactivity of the Chloro Group

The chlorine atom at the C5 position is less reactive than those at the C2 or C4 positions of the quinoline ring but can be displaced under forcing conditions or activated through metal catalysis. This allows for the introduction of various substituents through reactions like Buchwald-Hartwig amination or Suzuki coupling, enabling further diversification of the quinoline scaffold.

4.3. Visualization of Synthetic Pathways

The following diagram illustrates the role of this compound as a versatile synthetic hub.

Caption: Synthetic utility of this compound.

Applications in Medicinal Chemistry

Halogenated quinolines are a cornerstone of medicinal chemistry, with chlorine-containing compounds representing a significant portion of FDA-approved drugs.[8] The 5-chloro-3-aminoquinoline scaffold is an attractive starting point for developing novel therapeutic agents. Its derivatives have been explored for various biological activities. For instance, the broader class of aminoquinolines has been investigated for anticancer properties, with some derivatives showing potent cytotoxic effects against human breast tumor cell lines.[9] The ability to modify both the amino and chloro positions allows for fine-tuning of physicochemical properties like solubility and lipophilicity, as well as optimizing interactions with biological targets such as protein kinases.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on data for structurally related chloro-aminoquinolines, this compound should be considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[10]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a cool, dry place.

-

First Aid: In case of contact, wash skin thoroughly with soap and water.[11] If inhaled, move to fresh air.[11] If ingested, seek immediate medical attention.[10]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a high-value chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Its dual functionality provides a versatile platform for creating diverse libraries of novel quinoline derivatives. A thorough understanding of its properties, reactivity, and handling procedures is essential for researchers aiming to leverage this scaffold in the development of next-generation pharmaceuticals and functional materials.

References

-

PubChem. 5-Chloroquinolin-8-amine | C9H7ClN2 | CID 224860. Available from: [Link]

-

Angene Chemical. Safety Data Sheet. Available from: [Link]

-

PubChem. 5-Chloroquinoline | C9H6ClN | CID 69458. Available from: [Link]

-

Wikipedia. UCSF648. Available from: [Link]

-

PubChem. 5-Chloroquinoxalin-6-amine | C8H6ClN3 | CID 21430517. Available from: [Link]

-

Kumar, A., et al. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 2009. Available from: [Link]

-

MySkinRecipes. 5-Chloroquinolin-2-amine. Available from: [Link]

-

PubChem. 8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319. Available from: [Link]

-

Al-Zoubi, W., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 2021. Available from: [Link]

-

Gomaa, A. M. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018. Available from: [Link]

-

MySkinRecipes. 7-Chloroquinolin-5-amine. Available from: [Link]

-

PubChem. 2-Chloroquinolin-3-amine | C9H7ClN2 | CID 19972824. Available from: [Link]

-

ResearchGate. Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. Available from: [Link]

-

SpectraBase. 5-chloro AMT. Available from: [Link]

-

SpectraBase. 5-Chloroquinoline - Optional[1H NMR] - Spectrum. Available from: [Link]

-

ACS Publications. Selective Copper(II) Complexes against Mycobacterium tuberculosis. Available from: [Link]

- Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.

-

Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available from: [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Chloroquinolin-5-amine [myskinrecipes.com]

- 3. 5-Chloroquinolin-8-amine | C9H7ClN2 | CID 224860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloroquinolin-3-amine | C9H7ClN2 | CID 19972824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(1416437-91-6) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. angenechemical.com [angenechemical.com]

A Senior Application Scientist's Guide to the Synthesis of 5-Chloroquinolin-3-amine

An In-depth Technical Guide on the Reduction of 5-chloro-3-nitroquinoline

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 5-Chloroquinolin-3-amine, a valuable heterocyclic amine intermediate, from its nitro precursor, 5-chloro-3-nitroquinoline. This transformation is a critical step in the synthesis of various pharmacologically active molecules and functional materials. We will explore the prevalent methodologies for aromatic nitro group reduction, focusing on the practical application of metal-acid systems. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, substituted aminoquinolines are integral to the development of drugs with a wide range of activities, including antimalarial, anticancer, and antibacterial properties.[1][3][4] this compound serves as a key building block, providing a reactive amino group on a functionalized quinoline core, enabling further molecular elaboration in drug discovery programs.[5] The efficient and selective synthesis of this intermediate from commercially available starting materials is therefore of paramount importance. The most direct route involves the reduction of the corresponding nitro compound, 5-chloro-3-nitroquinoline.

The Core Transformation: Reduction of an Aromatic Nitro Group

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and depends on factors such as substrate sensitivity, desired chemoselectivity, cost, and scalability.

Caption: General reaction scheme for the synthesis.

Common methods for this reduction include:

-

Catalytic Hydrogenation: This "green" method uses hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel). It is highly efficient, and the only byproduct is water.[6] However, it may not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, or sensitive halides) where chemoselectivity is a concern.[6][7]

-

Metal-Acid Reductions: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium is a classic and robust method.[6][8] These methods are often tolerant of other functional groups and are highly reliable. The primary drawback is the generation of metallic waste streams.

-

Transfer Hydrogenation: This method uses a hydrogen donor molecule (e.g., hydrazine, ammonium formate) in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas.

-

Stoichiometric Reductants: Reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for nitro reductions, often under mild conditions.[6][9]

For the synthesis of this compound, metal-acid systems, particularly Tin(II) Chloride (SnCl₂) in hydrochloric acid or Iron (Fe) powder in acetic acid, are frequently employed due to their high efficiency and reliability for this class of substrate.

Mechanistic Insight: The Tin(II) Chloride Reduction Pathway

The reduction of a nitro group by SnCl₂ in acidic media is a complex process involving a series of single-electron transfers from the Sn(II) species, which is oxidized to Sn(IV). The acidic environment provides the necessary protons for the formation of water from the oxygen atoms of the nitro group.

The generally accepted mechanism proceeds through intermediate species like the nitroso and hydroxylamine derivatives before yielding the final amine.[10]

Caption: Simplified mechanism of nitro group reduction.

Detailed Synthetic Protocol: Reduction using Tin(II) Chloride

This protocol is a robust method for the preparation of this compound. The use of Tin(II) chloride is particularly effective for nitroarenes.[6][11]

Materials and Equipment

| Reagent/Material | Grade | Purpose |

| 5-chloro-3-nitroquinoline | >97% | Starting Material |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ACS Reagent Grade | Reducing Agent |

| Concentrated Hydrochloric Acid (HCl) | ~37% | Acidic Medium / Proton Source |

| Ethanol (EtOH) | Anhydrous | Solvent |

| Sodium Hydroxide (NaOH) | Pellets or Solution | Basification / Quenching |

| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |

| Brine (Saturated NaCl solution) | Aqueous Wash | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | |

| Round-bottom flask, Reflux condenser | Reaction Vessel | |

| Magnetic stirrer with heating | Agitation and Heating | |

| Separatory funnel, Beakers, Funnels | Work-up | |

| TLC plates (Silica gel 60 F₂₅₄) | Reaction Monitoring | |

| Rotary evaporator | Solvent Removal |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-3-nitroquinoline (1.0 eq). Add ethanol as the solvent.

-

Addition of Reductant: To the stirred suspension, add Tin(II) chloride dihydrate (approx. 4-5 eq) in one portion.

-

Initiation: Carefully add concentrated hydrochloric acid dropwise. The reaction is exothermic, and the mixture may begin to reflux.

-

Reaction: Heat the reaction mixture to reflux (typically around 80-90°C) and maintain for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting material spot indicates completion.

-

Work-up - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) to basify the mixture to a pH > 10. This will precipitate tin salts as tin hydroxides. Caution: This is a highly exothermic process.

-

Filtration: Filter the mixture through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Characterization of this compound

Confirming the structure and purity of the final product is a critical step.

| Technique | Expected Results |

| ¹H NMR | The spectrum will show distinct aromatic proton signals characteristic of the quinoline ring. The disappearance of the nitro group and the appearance of a broad singlet for the -NH₂ protons (which may exchange with D₂O) are key indicators. Protons on the quinoline ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. |

| ¹³C NMR | Will show the correct number of carbon signals for the substituted quinoline structure. |

| Mass Spec. | The molecular ion peak corresponding to the mass of this compound (C₉H₇ClN₂) should be observed. |

| Melting Point | A sharp melting point consistent with literature values indicates high purity. |

Safety and Handling Precautions

Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. All operations should be performed in a well-ventilated chemical fume hood.

-

5-chloro-3-nitroquinoline: This is a potentially toxic and irritating compound. Avoid inhalation of dust and contact with skin and eyes.[12][13]

-

Tin(II) Chloride: Corrosive and can cause burns. Handle with care.[11]

-

Concentrated Hydrochloric Acid: Highly corrosive and gives off toxic fumes. Handle with extreme care.

-

Sodium Hydroxide: Caustic and can cause severe burns. The neutralization step is highly exothermic and should be performed slowly in an ice bath.[14]

Dispose of all chemical waste, especially the tin-containing residues, in accordance with local environmental regulations.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Conclusion

The reduction of 5-chloro-3-nitroquinoline to this compound is a reliable and essential synthetic transformation. The Tin(II) chloride method detailed in this guide provides a field-proven protocol that balances efficiency with operational simplicity. By understanding the underlying mechanism, adhering to the step-by-step procedure, and observing all safety precautions, researchers can confidently produce this valuable intermediate for application in pharmaceutical and materials science research.

References

- Selective Copper(II) Complexes against Mycobacterium tuberculosis. (2025). ACS Publications.

- CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.

- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.

- CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines. (n.d.). Google Patents.

- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.

- SAFETY DATA SHEET - Quinoline. (2025). Fisher Scientific.

- Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry.

- CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline. (n.d.). Google Patents.

- THE CATALYTIC HYDROGENATION OF QUINOLINE. (n.d.). Georgia Institute of Technology.

- Vishwanath, M. S., et al. (2018). Iron Catalyzed Reduction of Nitro Compounds. Journal of Chemistry & Chemical Sciences, 8(5), 904-908.

- Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. (n.d.). PubMed.

- Reduction of nitroaromatic compounds in tin(II) chloride.... (n.d.). ResearchGate.

- SAFETY DATA SHEET - Quinoline Yellow. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET - 8-Hydroxy-5-nitroquinoline. (n.d.). TCI Chemicals.

- EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene. (n.d.). Google Patents.

- An aromatic imidazoline derived from chloroquinoline triggers cell cycle arrest and inhibits with high selectivity the Trypanosoma cruzi mammalian host-cells infection. (2021). PLOS Neglected Tropical Diseases.

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC.

- 7-Chloro-3-nitroquinoline. (n.d.). BLD Pharm.

- Reduction of nitro compounds. (n.d.). Wikipedia.

- Hydroquinone-Mediated Redox Cycling of Iron and Concomitant Oxidation of Hydroquinone in Oxic Waters under Acidic Conditions: Comparison with Iron-Natural Organic Matter Interactions. (2015). PubMed.

- Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. (n.d.). NIH.

- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. (n.d.). PMC - NIH.

- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (n.d.). OUCI.

- The States of Iron in Nitric Acid. (n.d.). SciSpace.

- Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. (n.d.). Cole-Parmer.

- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2022). NIH.

- How Does Iron React With Acids?. (2025). YouTube.

- The structure and numbering of 5-chloro-8-hydroxyquinoline. (n.d.). ResearchGate.

- 3-Chloroquinoline hydrochloride handling and safety precautions. (n.d.). Benchchem.

- Nitroaromatic Reduction w/Sn. (2011). Sciencemadness Discussion Board.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.

- 5-Chloroquinolin-8-amine. (n.d.). PubChem.

- Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds. (n.d.). Google Patents.

- 1H proton nmr spectrum of methylamine. (n.d.). doc brown's advanced organic chemistry revision notes.

- 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. (2024). JIN DUN CHEMISTRY.

- Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. (n.d.). PMC - NIH.

- Hydrogenation Catalysts. (n.d.). TCI Chemicals.

- Lian, C., et al. (2012). Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst. Chemical Communications, 48, 3124-3126.

- 5-Chloro-8-hydroxyquinoline. (n.d.). ChemicalBook.

Sources

- 1. An aromatic imidazoline derived from chloroquinoline triggers cell cycle arrest and inhibits with high selectivity the Trypanosoma cruzi mammalian host-cells infection | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]

- 5. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. commonorganicchemistry.com [commonorganicchemistry.com]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-Chloroquinolin-3-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroquinolin-3-amine is a halogenated derivative of 3-aminoquinoline, a class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry. The quinoline scaffold is a common feature in a wide array of biologically active molecules, and the introduction of a chlorine atom at the 5-position and an amine group at the 3-position can significantly modulate the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthetic methodologies, potential applications in drug discovery, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Core Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and development. The key identifiers and molecular characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1416437-91-6 | N/A |

| Molecular Formula | C₉H₇ClN₂ | [1] |

| Molecular Weight | 178.62 g/mol | [1] |

| IUPAC Name | This compound | N/A |

Synthesis of this compound and Related Derivatives

One common strategy for the synthesis of aminoquinolines is the reduction of the corresponding nitroquinoline. For instance, the synthesis of the related compound 5-chloro-8-aminoquinoline is achieved by the reduction of 5-chloro-8-nitroquinoline using iron powder in acetic acid, followed by neutralization.[2] A similar approach could likely be adapted for the synthesis of this compound, starting from 5-chloro-3-nitroquinoline.

Another versatile method for the introduction of a chlorine atom onto an aromatic ring is the Sandmeyer reaction, which converts a primary aromatic amine into an aryl halide via a diazonium salt intermediate. This method is particularly useful for introducing halogens at specific positions that may not be accessible through direct halogenation. A general workflow for a Sandmeyer reaction is depicted below.

Caption: General workflow of the Sandmeyer reaction for the synthesis of aryl chlorides.

Experimental Protocol: General Sandmeyer Reaction for the Conversion of an Aminoquinoline to a Chloroquinoline

The following is a general protocol for the Sandmeyer reaction, which can be adapted for the synthesis of chloroquinolines from their amino precursors.[3][4]

Materials:

-

Aminoquinoline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Deionized Water

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate (or Magnesium Sulfate)

-

Ice-salt bath

-

Standard laboratory glassware and equipment

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve the starting aminoquinoline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite in water and cool it in an ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the aminoquinoline solution, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.

-

Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction mixture to warm to room temperature and then heat to approximately 60 °C for one hour to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent such as dichloromethane.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure chloroquinoline.

-

Physicochemical Properties and Characterization

The physicochemical properties of this compound, such as its melting point, solubility, and spectral data, are critical for its handling, characterization, and use in further reactions or biological assays. While experimental data for this specific compound is limited, data for related compounds can provide valuable insights. For instance, the related compound 5-chloro-8-aminoquinoline is described as light yellow needle-like crystals with a melting point of 87°C, insoluble in water but soluble in ethanol and ether.[2]

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and purity assessment of organic compounds. While a full experimental dataset for this compound is not provided in the search results, a listing for its ¹H NMR, IR, and MS spectra is available from commercial suppliers, indicating that this data has been acquired and is accessible.[5] For illustrative purposes, the ¹H NMR spectrum of a structurally related compound, 5-chloro-3,4-dihydroquinolin-2(1H)-one, is available and can provide an indication of the types of signals to expect in the aromatic region of the quinoline core.[6]

Applications in Drug Discovery and Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents. The introduction of a chlorine atom and an amine group can significantly influence the biological activity of the quinoline core. Chloroquinoline derivatives have been extensively investigated for their potential as:

-

Antimalarial Agents: The 4-aminoquinoline scaffold is the basis for well-known antimalarial drugs like chloroquine.[7] The 5-chloro substitution pattern is also found in compounds with antimalarial activity.

-

Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases.[8] The chloro-substituted quinoline core can serve as a starting point for the development of novel kinase inhibitors.

-

Antimicrobial Agents: Halogenated 8-hydroxyquinolines, such as cloxyquin (5-chloroquinolin-8-ol), have shown promising activity against Mycobacterium tuberculosis.[9] This suggests that this compound could be a valuable building block for the synthesis of new antibacterial and antifungal compounds.

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

References

- 1. 5-Chloroquinolin-8-amine | C9H7ClN2 | CID 224860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-CHLOROQUINOLIN-8-AMINE CAS#: 5432-09-7 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound(1416437-91-6) 1H NMR spectrum [chemicalbook.com]

- 6. 5-chloro-3,4-dihydroquinolin-2(1H)-one(72995-15-4) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloroquinolin-3-amine

This guide provides a comprehensive analysis of the expected spectroscopic data for 5-Chloroquinolin-3-amine, a molecule of significant interest to researchers in medicinal chemistry and materials science. While experimental spectra for this specific compound are not widely available in public databases, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of quinoline derivatives.

Introduction to this compound and its Spectroscopic Profile

This compound belongs to the quinoline class of heterocyclic aromatic compounds, a scaffold present in numerous pharmacologically active molecules. The precise substitution pattern, with a chlorine atom at the 5-position and an amine group at the 3-position, imparts a unique electronic and steric profile that is crucial to its potential biological activity and chemical reactivity. Accurate structural confirmation and purity assessment are paramount, and for this, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is indispensable. This guide will delve into the predicted spectroscopic signatures of this compound, providing a detailed interpretation of the expected data from each of these analytical techniques.

Molecular Structure and Atom Numbering

The foundation of any spectroscopic analysis is a clear understanding of the molecule's structure. The diagram below illustrates the structure of this compound with a systematic numbering scheme that will be used for the assignment of NMR signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling. The electron-donating amino group at C3 will shield the protons on the pyridine ring, while the electron-withdrawing chloro group at C5 will deshield adjacent protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H2 | ~8.4 | d | J = 2.5 | 1H |

| H4 | ~7.2 | d | J = 2.5 | 1H |

| NH₂ | ~5.0 | br s | - | 2H |

| H6 | ~7.5 | d | J = 8.0 | 1H |

| H7 | ~7.3 | t | J = 8.0 | 1H |

| H8 | ~7.6 | d | J = 8.0 | 1H |

Interpretation:

-

H2 and H4: These protons on the pyridine ring will appear as doublets due to coupling with each other. The amino group at C3 will cause a significant upfield shift compared to unsubstituted quinoline.

-

NH₂: The protons of the primary amine will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. Deuterium exchange with D₂O would cause this signal to disappear, confirming its assignment.[1]

-

H6, H7, H8: These protons on the benzene ring will form a coupled system. H7 is expected to be a triplet due to coupling with both H6 and H8. H6 and H8 will be doublets. The chloro-substituent at C5 will influence the chemical shifts of these protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~145 |

| C3 | ~130 |

| C4 | ~120 |

| C4a | ~148 |

| C5 | ~128 |

| C6 | ~125 |

| C7 | ~127 |

| C8 | ~118 |

| C8a | ~146 |

Interpretation:

-

The chemical shifts are predicted based on the substituent effects of the chloro and amino groups on the quinoline ring.[2]

-

The carbon atom bearing the amino group (C3) is expected to be shielded, while the carbon attached to the nitrogen of the quinoline ring (C8a) and the carbon adjacent to the chlorine (C5) will be influenced by their respective heteroatoms.

-

Quaternary carbons (C4a, C5, C8a) will typically show weaker signals in a proton-decoupled spectrum.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[3] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H spectrum. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used for the ¹³C spectrum to simplify it to a series of singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline corrections. The chemical shifts are then referenced to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the primary amine, the aromatic C-H and C=C bonds of the quinoline ring, and the C-Cl bond.

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching (primary amine) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 1650 - 1580 | Medium-Strong | N-H bending (primary amine) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| 1335 - 1250 | Strong | Aromatic C-N stretching |

| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |

| 750 - 700 | Strong | C-Cl stretching |

Interpretation:

-

The presence of a primary amine will be clearly indicated by two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region and an N-H bending vibration around 1650-1580 cm⁻¹.[4][5]

-

The aromatic nature of the quinoline ring will be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and multiple sharp bands in the 1600-1450 cm⁻¹ region due to C=C and C=N bond vibrations.

-

A strong band in the 1335-1250 cm⁻¹ range is characteristic of the aromatic C-N stretching vibration.[4]

-

The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 750 and 700 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization)

For this compound (C₉H₇ClN₂), the molecular weight is approximately 178.62 g/mol .

-

Molecular Ion Peak: Due to the presence of one chlorine atom, the molecular ion will appear as a characteristic isotopic cluster. The [M]⁺ peak will be at m/z 178 (corresponding to the ³⁵Cl isotope), and the [M+2]⁺ peak will be at m/z 180 (corresponding to the ³⁷Cl isotope). The relative intensity of the [M+2]⁺ peak will be approximately one-third of the [M]⁺ peak, which is a definitive signature for a monochlorinated compound.

-

Nitrogen Rule: The molecule contains two nitrogen atoms, an even number. Therefore, according to the nitrogen rule, the molecular ion will have an even m/z value, which is consistent with the predicted m/z of 178.[1]

-

Major Fragmentation Pathways:

-

Loss of HCN (m/z 27) from the pyridine ring is a common fragmentation pathway for quinolines, which would lead to a fragment ion at m/z 151.

-

Loss of a chlorine radical (Cl•, m/z 35) would result in a fragment at m/z 143.

-

Subsequent loss of another molecule of HCN from the m/z 143 fragment could lead to an ion at m/z 116.

-

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the ¹H NMR, ¹³C NMR, IR, and mass spectra of this molecule. The predicted data, summarized in the tables and figures above, are based on the fundamental principles of spectroscopy and analysis of structurally related compounds. While these predictions offer a strong basis for the identification and structural elucidation of this compound, experimental verification remains the gold standard for unequivocal characterization. Researchers synthesizing or working with this compound are encouraged to use this guide as a reference for interpreting their own experimental data.

References

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

Ośmiałowski, B., et al. (2007). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 12(4), 833-849. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Chloroquinolin-8-ol Complexes. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

PubChem. (n.d.). 5-Aminoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloroquinolin-8-amine. Retrieved from [Link]

-

Kumar, V., et al. (2015). Synthesis, characterization and antimalarial activity of hybrid 4-aminoquinoline-1,3,5-triazine derivatives. Arabian Journal of Chemistry, 8(5), 695-703. Retrieved from [Link]

-

Mori, K. (2018). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. Journal of Chemical Education, 95(1), 143-149. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Chloroquinoline. Retrieved from [Link]

-

ACS Publications. (2023). Selective Copper(II) Complexes against Mycobacterium tuberculosis. Retrieved from [Link]

-

NIST. (n.d.). Clioquinol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and antimalarial activity of hybrid 4-aminoquinoline-1,3,5-triazine derivatives. Retrieved from [Link]

-

Wang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry, 35(1), 103-112. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 5-Chloroquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroquinolin-3-amine is a substituted quinoline derivative, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities. The specific substitution pattern of a chloro group at the 5-position and an amino group at the 3-position imparts a unique electronic and steric profile to the molecule, influencing its physicochemical properties and, consequently, its behavior in biological and chemical systems.

This technical guide provides a comprehensive overview of the known and predicted physical properties and solubility characteristics of this compound (CAS No: 1416437-91-6). In the absence of extensive experimental data for this specific isomer, this document integrates theoretical predictions from validated computational models with comparative data from closely related analogues. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine these critical parameters in their own laboratories, embodying a self-validating system of characterization.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are the bedrock of its application in drug development, dictating aspects from formulation to pharmacokinetic profile.

Molecular Structure and Identity

Predicted Physicochemical Data

Due to a lack of publicly available experimental data for this compound, the following properties have been generated using validated computational prediction tools. These values provide a strong starting point for experimental design and hypothesis testing.

| Property | Predicted Value | Prediction Tool/Method |

| Melting Point | 130-160 °C | Estimation based on isomers and related structures |

| Boiling Point | ~415 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Percepta Platform |

| pKa (most basic) | 3.5 ± 0.5 | ChemAxon Marvin Suite[4], ACD/Labs Percepta[1][2] |

| logP | 2.5 - 2.8 | SwissADME[5], US EPA CompTox Dashboard[6] |

| Water Solubility | LogS: -3.0 to -3.5 | SwissADME[5], Estimation based on logP and structure |

Expert Insights on Predicted Properties:

-

Melting Point: The predicted melting point is an estimation. For comparison, the experimentally determined melting point of the related compound 3-aminoquinoline is 91-92 °C, while that of 5-chloroquinolin-8-amine has been reported as both 70-72 °C and 87 °C[7]. The substitution pattern can significantly influence crystal lattice energy and thus the melting point.

-

pKa: The predicted basic pKa of ~3.5 is attributed to the protonation of the quinoline ring nitrogen. The amino group at the 3-position is expected to be significantly less basic due to the electron-withdrawing nature of the aromatic system. This relatively low basicity is a critical factor influencing the compound's solubility in acidic media and its potential for ionic interactions at physiological pH.

-

logP and Solubility: The predicted logP value suggests that this compound is a moderately lipophilic compound. This is consistent with its aromatic structure. The corresponding predicted water solubility (LogS between -3 and -3.5) indicates low aqueous solubility, a common challenge for drug candidates that often necessitates formulation strategies.

Solubility Profile: A Theoretical and Practical Approach

Solubility is a critical determinant of a drug's bioavailability and formulability. The structure of this compound—a rigid, aromatic core with one hydrogen bond donor (-NH₂) and two potential hydrogen bond acceptors (the two nitrogen atoms)—suggests its solubility will be highly dependent on the solvent's properties.

Theoretical Solubility Assessment

-

Aqueous Solubility: As a weak base, its aqueous solubility is expected to be pH-dependent. In acidic solutions (pH < pKa), the molecule will become protonated, forming a more soluble salt. In neutral or basic solutions, it will exist predominantly in its free base form, which is predicted to have low water solubility.

-

Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar aprotic solvents like DMSO and DMF, where hydrogen bonding interactions can be formed. It is also likely to be soluble in lower alcohols such as methanol and ethanol. Its solubility in non-polar solvents like hexanes is predicted to be poor due to the polar amino group and the nitrogen heterocycle.

Experimental Determination of Thermodynamic Solubility

To move from prediction to empirical fact, the following shake-flask method provides a robust protocol for determining the thermodynamic equilibrium solubility.[8]

Protocol: Thermodynamic Solubility Determination

-

Preparation: Accurately weigh approximately 1-2 mg of solid this compound into separate glass vials for each solvent to be tested (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), Methanol, Acetonitrile, DMSO).

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the samples to equilibrate for at least 24 hours to ensure that thermodynamic equilibrium between the solid and dissolved compound is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 g) for 15-30 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant from each vial. Causality Check: It is critical to avoid disturbing the solid pellet to prevent contamination of the sample, which would lead to an overestimation of solubility.

-

Dilution and Analysis: Dilute the supernatant with a suitable solvent (compatible with the analytical method) to a concentration within the linear range of the analytical instrument. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a stock solution of known concentration.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

Workflow for Thermodynamic Solubility Determination

Caption: A streamlined workflow for determining thermodynamic solubility.

Basicity and pKa Determination

The pKa, or acid dissociation constant, is a quantitative measure of a molecule's acidity or basicity. For an amine, we typically refer to the pKa of its conjugate acid (pKaH).[6] This value is crucial as it determines the charge state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and target binding interactions.

Protocol: pKa Determination by Potentiometric Titration

This protocol describes a standard and highly accurate method for pKa determination.[9][10]

-

Solution Preparation:

-

Prepare an aqueous solution of this compound at a known concentration (e.g., 1-5 mM). A co-solvent such as methanol or DMSO (not exceeding 5% v/v) may be used if aqueous solubility is too low, though this can slightly alter the measured pKa.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration Setup:

-

Place a known volume of the amine solution into a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Immerse a calibrated pH electrode and a titrant delivery tube into the solution. Stir the solution gently.

-

-

Titration Procedure:

-

Acid Titration: Titrate the solution with the standardized HCl, adding small, precise volumes (e.g., 10-50 µL) and recording the pH after each addition has stabilized. Continue well past the equivalence point.

-

Base Titration: In a separate experiment, titrate a fresh sample of the amine solution with the standardized NaOH.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point. For a basic compound, this is the point where half of the amine has been protonated by the added acid. More sophisticated analysis involves fitting the titration data to the Henderson-Hasselbalch equation or using derivative plots to precisely locate the equivalence point.

-

Workflow for Potentiometric pKa Determination

Caption: A simplified workflow for pKa determination by potentiometric titration.

Spectroscopic Profile: An Interpretive Guide

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the number and connectivity of protons.

-

Aromatic Region (δ 7.0-9.0 ppm): Expect a complex series of signals for the six protons on the quinoline ring system. The protons on the pyridine ring (positions 2 and 4) will likely be the most deshielded (highest ppm) due to the electronegativity of the ring nitrogen. The proton at position 4, being ortho to the amino group, may show a distinct chemical shift.

-

Amino Protons (-NH₂): A broad singlet is expected, typically in the range of δ 4.0-6.0 ppm. The exact chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. This peak will disappear upon shaking the sample with a drop of D₂O, a classic confirmatory test.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Aromatic Carbons (δ 110-150 ppm): The nine carbon signals will appear in this region. The carbon atom attached to the amino group (C3) is expected to be shielded (lower ppm) relative to its position in unsubstituted quinoline, while the carbon attached to the chlorine atom (C5) will be influenced by the halogen's electronegativity. Quaternary carbons (those without attached protons) will typically show weaker signals.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

-

N-H Stretching (3300-3500 cm⁻¹): As a primary amine, this compound is expected to show two distinct, sharp to medium intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group.[12]

-

N-H Bending (1580-1650 cm⁻¹): A medium to strong scissoring vibration for the primary amine should be observable in this region.[12]

-

C=C and C=N Stretching (1450-1620 cm⁻¹): A series of sharp absorptions characteristic of the aromatic quinoline ring system will be present.

-

C-Cl Stretching (700-850 cm⁻¹): A moderate to strong absorption in the fingerprint region is expected for the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which is a fingerprint of the molecule's structure.

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 178. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 180 with an intensity of approximately one-third of the M⁺ peak is expected, confirming the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation pathways for aminoquinolines include the loss of HCN (27 Da) from the pyridine ring, leading to a fragment at m/z 151.

Conclusion

This compound is a molecule with significant potential in chemical and pharmaceutical research. While experimental data on its physical properties remain scarce, this guide provides a robust framework for its characterization. By combining computational predictions, comparative analysis with related compounds, and detailed, actionable experimental protocols, researchers are well-equipped to determine the critical parameters of melting point, boiling point, pKa, and solubility. This integrated approach ensures scientific integrity and provides the necessary foundation for advancing the study and application of this promising compound in drug discovery and development.

References

- 1. acdlabs.com [acdlabs.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemaxon.com [chemaxon.com]

- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. 5-CHLOROQUINOLIN-8-AMINE CAS#: 5432-09-7 [m.chemicalbook.com]

- 8. acdlabs.com [acdlabs.com]

- 9. acdlabs.com [acdlabs.com]

- 10. 3-Aminoquinoline(580-17-6) IR Spectrum [chemicalbook.com]

- 11. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

A Technical Guide to the Speculative Mechanism of Action of 5-Chloroquinolin-3-amine: A Kinase Inhibition Hypothesis

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. While extensive research has elucidated the mechanisms of action for many quinoline derivatives, particularly in the realms of antimalarial and anticancer therapies, the specific molecular actions of 5-Chloroquinolin-3-amine remain largely unexplored. This technical guide presents a speculative, yet scientifically grounded, mechanism of action for this compound, centering on the hypothesis that it functions as a protein kinase inhibitor. By drawing analogies from structurally related compounds and leveraging established principles of structure-activity relationships, we propose a logical framework for investigating its potential as a novel therapeutic agent. This document provides in-depth, actionable experimental protocols and data interpretation guides to empower researchers to validate or refute the proposed mechanism, thereby accelerating the discovery and development process.

Introduction: The Quinoline Scaffold and the Enigma of this compound

Quinoline and its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2][3] The well-known antimalarial drug chloroquine, a 4-aminoquinoline, functions by inhibiting heme detoxification in the malaria parasite.[4] In the context of oncology, various aminoquinolines have been shown to induce cancer cell death by modulating critical signaling pathways, such as the PI3K/Akt/mTOR pathway, and by triggering cell cycle arrest.[1]

The specific arrangement of substituents on the quinoline ring is paramount in defining the compound's biological target and subsequent activity. For instance, the presence of a chlorine atom at the 7-position is often crucial for antimalarial activity.[4] The substitution pattern also dictates the potential for kinase inhibition, with numerous quinoline-based molecules having been identified as potent inhibitors of a range of protein kinases.[5][6]

This compound presents a unique structural configuration: a chlorine atom at the 5-position and an amino group at the 3-position. This arrangement distinguishes it from more extensively studied isomers and suggests a potentially novel mechanism of action. Given the prevalence of quinoline scaffolds in kinase inhibitors, we hypothesize that this compound exerts its biological effects through the inhibition of one or more protein kinases.

The Kinase Inhibition Hypothesis: A Structurally-Informed Speculation

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

Our central hypothesis is that this compound acts as an ATP-competitive inhibitor of a specific subset of protein kinases. This speculation is based on the following rationale:

-

Structural Analogy: The quinoline ring system is a common scaffold in many FDA-approved kinase inhibitors.[6] The planar aromatic structure can engage in hydrophobic and pi-stacking interactions within the ATP-binding pocket of kinases.

-

Key Functional Groups: The 3-amino group can act as a crucial hydrogen bond donor and/or acceptor, forming key interactions with the hinge region of the kinase ATP-binding site. The 5-chloro substituent can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.

Based on these structural features, we propose that this compound may target kinases known to be inhibited by other quinoline derivatives, such as members of the Src family, Abl kinase, or receptor tyrosine kinases like VEGFR or EGFR.[5][7]

A Phased Experimental Approach to Validating the Kinase Inhibition Hypothesis

To systematically investigate the speculative mechanism of action of this compound, we propose a multi-phase experimental workflow. This approach is designed to first broadly screen for activity and then progressively narrow the focus to identify specific targets and elucidate the downstream cellular consequences.

Phase 1: Broad Spectrum Kinase Inhibitor Profiling

The initial step is to determine if this compound possesses any kinase inhibitory activity. A broad-panel kinase screen is the most efficient method for this initial assessment.

Experimental Protocol: In Vitro Kinase Panel Screen [8]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

-

Assay Panel: Select a commercial kinase panel that covers a diverse range of the human kinome (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠).

-

Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) of this compound against the kinase panel. The assay typically measures the remaining kinase activity after incubation with the compound.

-

Data Analysis: Express the results as a percentage of inhibition relative to a vehicle control (DMSO). Identify "hits" as kinases that show significant inhibition (e.g., >50%).

Data Presentation: Summary of Primary Kinase Screen

| Kinase Family | Kinase Target | Percent Inhibition at 10 µM |

| Tyrosine Kinase | Src | Example: 85% |

| Tyrosine Kinase | Abl | Example: 78% |

| Ser/Thr Kinase | CDK2 | Example: 25% |

| ... | ... | ... |

Phase 2: Determination of Potency and Selectivity

For the "hits" identified in the primary screen, the next step is to determine the potency (IC50) and selectivity of this compound.

Experimental Protocol: IC50 Determination [9]

-

Compound Dilution: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO.

-

Kinase Assay: Perform in vitro kinase assays for each identified "hit" kinase using the serially diluted compound. These assays typically use a recombinant kinase, a specific substrate, and ATP. The amount of phosphorylated substrate is quantified.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation: IC50 Values for Hit Kinases

| Kinase Target | IC50 (nM) |

| Src | Example: 150 |

| Abl | Example: 320 |

| ... | ... |

Logical Workflow for Kinase Inhibition Validation

Caption: A logical workflow for the experimental validation of the kinase inhibition hypothesis for this compound.

Phase 3: Cellular Target Engagement and Functional Effects

Demonstrating that this compound inhibits a purified kinase in vitro is a crucial first step. However, it is essential to confirm that the compound can enter cells, engage its target kinase, and elicit a functional cellular response.[8]

Experimental Protocol: Western Blot Analysis of Downstream Signaling [9]

-

Cell Line Selection: Choose a cancer cell line known to be dependent on the activity of the identified target kinase (e.g., a cell line with activated Src signaling).

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified time.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin).

-

Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of the downstream substrate.

Experimental Protocol: Cell Viability Assay [10]

-

Cell Seeding: Seed the selected cancer cell line in 96-well plates.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: Plot cell viability against the logarithm of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

Speculative Signaling Pathway and Visualization

Assuming that this compound is identified as a potent and selective inhibitor of a kinase, for instance, Src, we can speculate on the downstream signaling pathway that would be affected.

Caption: A speculative signaling pathway illustrating the proposed inhibitory action of this compound on Src kinase.

Conclusion and Future Directions

This technical guide has outlined a speculative yet plausible mechanism of action for this compound, centered on the hypothesis of protein kinase inhibition. The proposed experimental framework provides a clear and logical path for researchers to systematically investigate this hypothesis. The identification of a specific kinase target for this compound would be a significant step forward in understanding its biological activity and could pave the way for its development as a novel therapeutic agent, particularly in the field of oncology. Future work should focus on structure-activity relationship studies to optimize the potency and selectivity of this promising scaffold, as well as in vivo studies to assess its efficacy and pharmacokinetic properties.

References

-

Egan, T. J. (2008). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. Journal of Medicinal Chemistry, 51(16), 4834-4842. Available at: [Link]

-

Ferreira, L. G., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceuticals, 14(9), 896. Available at: [Link]

-

Abdel-Aziem, A., et al. (2015). Quinoline-based small molecules as effective protein kinases inhibitors (Review). International Journal of Oncology, 46(4), 1427-1438. Available at: [Link]

-

Ismail, F. M. D., et al. (2002). An Exploration of the Structure-activity Relationships of 4−Aminoquinolines: Novel Antimalarials with Activity In-vivo. Journal of Pharmacy and Pharmacology, 54(1), 31-38. Available at: [Link]

-

Burgess, S. J., et al. (2010). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of Medicinal Chemistry, 53(17), 6477-6489. Available at: [Link]

-

Ghattass, K. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

-

Hickey, M. J. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest Dissertations Publishing. Available at: [Link]

-

Kowalski, K., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6549. Available at: [Link]

-

Li, X., et al. (2016). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Medicinal Chemistry Letters, 7(12), 1164-1169. Available at: [Link]

-

Lee, Y. Y., et al. (2012). Chloroquine enhances the chemotherapeutic activity of 5-fluorouracil in a colon cancer cell line via cell cycle alteration. APMIS, 120(9), 711-719. Available at: [Link]

-

Sasaki, K., et al. (2010). Chloroquine potentiates the anti-cancer effect of 5-fluorouracil on colon cancer cells. BMC Cancer, 10, 370. Available at: [Link]

-

Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. Available at: [Link]

-

Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][11]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-654. Available at: [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

-

Blethrow, J. D., et al. (2013). Activation state-selective kinase inhibitor assay based on ion mobility-mass spectrometry. Analytical Chemistry, 85(17), 8128-8132. Available at: [Link]

-

Dehaen, W., et al. (2015). Quinoline-based antimalarial hybrid compounds. Medicinal Research Reviews, 35(5), 935-973. Available at: [Link]

-

Perry, M., et al. (2011). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 54(10), 3604-3613. Available at: [Link]

-

Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7233-7236. Available at: [Link]

Sources

- 1. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]